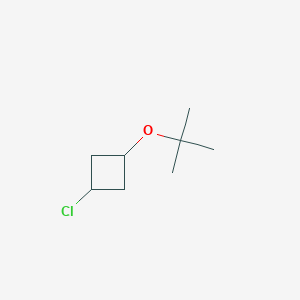

1-(tert-Butoxy)-3-chlorocyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(tert-Butoxy)-3-chlorocyclobutane” likely contains a cyclobutane ring, a tert-butoxy group, and a chloro group. The tert-butoxy group is a common protecting group in organic synthesis . The chloro group is a common leaving group that can participate in various reactions .

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butoxy)-3-chlorocyclobutane” are not available, tert-butoxy compounds are often synthesized from the corresponding alcohol and di-tert-butyl dicarbonate . The introduction of the chloro group could potentially be achieved through halogenation of the corresponding hydrocarbon .Molecular Structure Analysis

The molecular structure of “1-(tert-Butoxy)-3-chlorocyclobutane” would likely show a cyclobutane ring substituted with a tert-butoxy group and a chloro group . The exact structure would depend on the positions of these substituents on the cyclobutane ring.Chemical Reactions Analysis

The tert-butoxy group is often used as a protecting group in organic synthesis and can be removed under acidic conditions . The chloro group is a good leaving group and can participate in substitution or elimination reactions .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tert-butoxide, a component of the compound, is known to be a strong base and a poor nucleophile . Its large, bulky structure causes it to perform exceptionally poorly in substitution, literally eliminating any side reactions when the desired product is the elimination product .

Mode of Action

The tert-butoxide component is known to favor the hofmann product in elimination reactions due to its steric bulk . This means it is less likely to abstract a proton in a more substituted position, which can influence the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

The tert-butyl group, a component of the compound, has implications in biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .

Result of Action

Tert-butylhydroperoxide (tbhp), a compound that also contains a tert-butoxy group, has been shown to induce several physiological alterations with consequent loss of cell viability via apoptosis or necrosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxy)-3-chlorocyclobutane. For instance, the basic strength of tert-butoxide depends on the medium. It is very strong in DMSO, where the solvent complexates well with ions, but it is relatively weaker in benzene . This flexibility gives it inevitable popularity .

properties

IUPAC Name |

1-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQAJHBYLUNSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxy)-3-chlorocyclobutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)

methylamine hydrochloride](/img/structure/B2912340.png)

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)

![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)

![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)